molecular formula C20H26N2O3 B11408852 4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11408852
M. Wt: 342.4 g/mol
InChI Key: FRIFQBAMBQBJSV-UHFFFAOYSA-N
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Description

4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzamide core with a hexyloxy substituent and a tetrahydrobenzoxazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the hexyloxy group, and the construction of the tetrahydrobenzoxazole ring. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of Hexyloxy Group: The hexyloxy group can be introduced via nucleophilic substitution reactions using hexyloxy halides.

    Construction of Tetrahydrobenzoxazole Ring: This step may involve cyclization reactions using appropriate precursors and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced amides or alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, acids).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide may have several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound may be investigated for its potential therapeutic applications in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide would depend on its specific biological targets and pathways. Potential mechanisms may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamides with different substituents or related heterocyclic compounds. Examples include:

    N-(4-hydroxyphenyl)benzamide: A benzamide with a hydroxy group.

    N-(4-methoxyphenyl)benzamide: A benzamide with a methoxy group.

    N-(4-chlorophenyl)benzamide: A benzamide with a chloro group.

Uniqueness

4-(hexyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-hexoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C20H26N2O3/c1-2-3-4-7-14-24-16-12-10-15(11-13-16)19(23)21-20-17-8-5-6-9-18(17)22-25-20/h10-13H,2-9,14H2,1H3,(H,21,23)

InChI Key

FRIFQBAMBQBJSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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